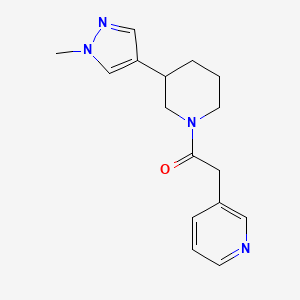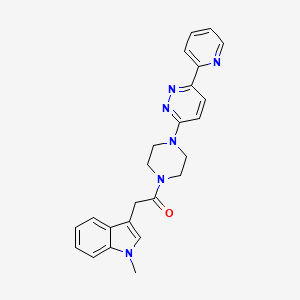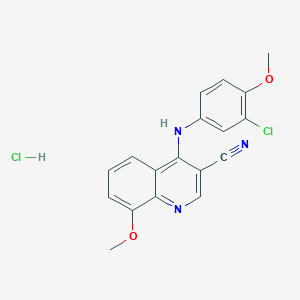
2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both methoxyphenoxy and sulfanylidene groups suggests it may exhibit unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving isothiocyanates.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the sulfanylidene group, leading to various reduced derivatives.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully elucidated but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors involved in cell signaling pathways.
Pathways: Modulation of pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Methoxyphenoxy)-N-(4-oxo-1,2-dihydroquinolin-3-yl)acetamide
- 2-(2-Methoxyphenoxy)-N-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the quinazolinone core.
- Pharmacological Properties: Variations in biological activity due to structural differences.
- Uniqueness: The specific combination of methoxyphenoxy and sulfanylidene groups in 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
443348-03-6 |
|---|---|
Molekularformel |
C17H15N3O4S |
Molekulargewicht |
357.38 |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-8-4-5-9-14(13)24-10-15(21)19-20-16(22)11-6-2-3-7-12(11)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21) |
InChI-Schlüssel |
XELYJZHSFVYIRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-fluorophenyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2670160.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)


![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)
![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
